

# Spectroscopic Profile of 3-Hydroxy-3-methylbutanal: A Technical Guide

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## Compound of Interest

Compound Name: *3-Hydroxy-3-methylbutanal*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-hydroxy-3-methylbutanal**, a versatile bifunctional molecule containing both a hydroxyl and an aldehyde group. The information presented herein is crucial for its identification, characterization, and utilization in synthetic chemistry and drug development.

## Spectroscopic Data Summary

The structural elucidation of **3-hydroxy-3-methylbutanal** relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these techniques.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.6 – 9.8	Singlet	1H	Aldehyde proton (-CHO)
3.8 – 4.2	Triplet	1H	Methine proton (-CH(OH)-)
Not available	Not available	Not available	Methylene protons (-CH <sub>2</sub> -)
Not available	Not available	Not available	Methyl protons (-CH <sub>3</sub> )
Not available	Not available	Not available	Hydroxyl proton (-OH)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
200 – 205	Aldehyde Carbonyl Carbon (C=O)
70 – 75	Hydroxyl-bearing Carbon (C-OH)
Not available	Methylene Carbon (-CH <sub>2</sub> -)
Not available	Methyl Carbons (-CH <sub>3</sub> )

Table 3: Infrared (IR) Spectroscopy Data[1]

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
~3400 (broad)	O-H stretch (hydroxyl group)
~1720 (strong)	C=O stretch (aldehyde carbonyl)

Table 4: Mass Spectrometry (MS) Data[1]

m/z	Assignment
102	Molecular Ion $[M]^+$
57	Key Fragment Ion $[C_3H_5O]^+$

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **3-hydroxy-3-methylbutanal** are not readily available in published literature. However, standard methodologies for the spectroscopic analysis of organic compounds can be applied.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **3-hydroxy-3-methylbutanal** would be dissolved in a deuterated solvent, such as chloroform-d ( $CDCl_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $DMSO-d_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard.
- **$^1H$  NMR Spectroscopy:** The  $^1H$  NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters would be used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- **$^{13}C$  NMR Spectroscopy:** The  $^{13}C$  NMR spectrum would be recorded on the same instrument, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

### 2.2. Infrared (IR) Spectroscopy

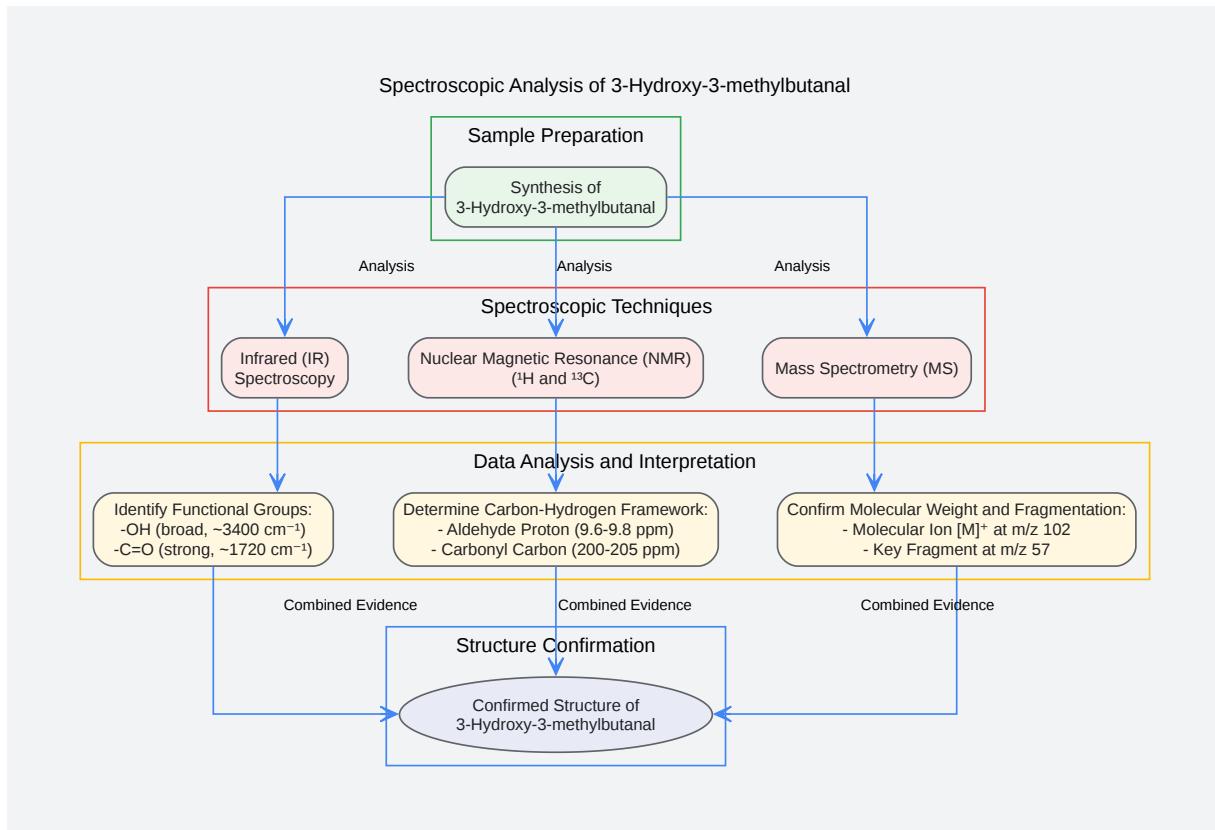
- **Sample Preparation:** For a liquid sample, a thin film would be prepared between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400  $cm^{-1}$ . The data would be presented as a plot of transmittance versus wavenumber.

### 2.3. Mass Spectrometry (MS)

- Ionization: Electron ionization (EI) is a common method for the mass analysis of small organic molecules.
- Analysis: The sample would be introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ), and a mass spectrum is generated, showing the relative abundance of each ion.

## Structural Elucidation Workflow

The logical flow for the characterization of **3-hydroxy-3-methylbutanal** using spectroscopic methods is outlined in the diagram below.



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Caption: Workflow for the spectroscopic characterization of **3-hydroxy-3-methylbutanal**.

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## References

- 1. 3-Hydroxy-3-methylbutanal|C5H10O2|RUO [benchchem.com]
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